2-Tert-butylpiperidine

Description

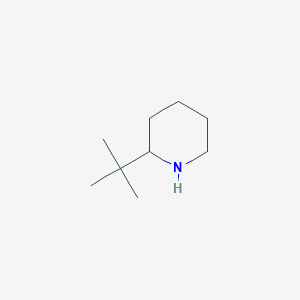

2-Tert-butylpiperidine is a piperidine derivative featuring a bulky tert-butyl substituent at the 2-position of the saturated six-membered nitrogen-containing ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic and steric properties. The tert-butyl group introduces significant steric hindrance, which can influence reactivity, solubility, and binding affinity in molecular interactions.

Properties

IUPAC Name |

2-tert-butylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)8-6-4-5-7-10-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHXKRXHTZYTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72939-24-3 | |

| Record name | 2-(tert-butyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylpiperidine typically involves the alkylation of piperidine with tert-butyl halides under basic conditions. One common method is the reaction of piperidine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of precursor compounds and the use of advanced separation techniques like distillation and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 2-Tert-butylpiperidine serves as a building block for synthesizing various pharmaceuticals. Its derivatives have been investigated for therapeutic applications, particularly in treating diseases such as influenza and hypertension. For instance, piperidine-based derivatives have shown potent inhibitory effects against influenza virus strains, with some compounds exhibiting EC50 values as low as 0.05 μM and a selectivity index exceeding 160,000 .

2. Organic Synthesis

- Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various reactions, including oxidation and substitution, leading to the formation of substituted piperidine derivatives.

3. Biological Studies

- Enzyme Interaction Studies : Research has highlighted the role of this compound in studying enzyme mechanisms and protein-ligand interactions. For example, it has been employed to explore the inhibition of specific enzymes like E. coli FabH, showcasing its potential in antibacterial applications .

Case Study 1: Anti-Influenza Activity

A series of piperidine derivatives were synthesized to assess their antiviral activity against influenza viruses. The compound tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate demonstrated significant inhibitory effects with a high selectivity index, indicating its potential for drug development against viral infections .

Case Study 2: Antibacterial Applications

Research on Schiff-base-derived compounds including tert-butyl piperidine carboxylate showed promising results in inhibiting E. coli FabH, a critical enzyme for bacterial fatty acid biosynthesis. This study highlights the potential application of this compound derivatives in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-Tert-butylpiperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s lipophilicity and binding affinity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Tert-Boc-Amino Piperidine

- Structural Differences : This compound features a tert-butoxycarbonyl (Boc)-protected amine at the 4-position of the piperidine ring, in addition to the tert-butyl group. The Boc group is a common protective moiety in peptide synthesis, whereas 2-tert-butylpiperidine lacks this functionality.

- Reactivity and Applications: The Boc group in 4-tert-Boc-amino piperidine enhances stability during synthetic reactions, making it a preferred intermediate in drug discovery. In contrast, this compound’s unmodified amine allows direct participation in reactions like alkylation or acylation.

2-(Tert-butyl)-3-chloropyridine

- Core Structure : Unlike the saturated piperidine ring in this compound, this compound has an aromatic pyridine ring with chlorine and tert-butyl substituents.

- Electronic Properties : The pyridine ring’s aromaticity and electron-deficient nature make it a weaker base compared to piperidine. The chlorine atom at the 3-position further withdraws electrons, altering reactivity in cross-coupling or nucleophilic substitution reactions.

- Applications : Chloropyridines are common ligands in catalysis or intermediates in agrochemical synthesis. In contrast, this compound’s saturated structure may favor applications requiring conformational flexibility, such as in bioactive molecule scaffolds.

Data Table: Key Properties of Comparable Compounds

| Compound | Core Structure | Substituents | Molecular Weight (g/mol)* | Key Applications |

|---|---|---|---|---|

| This compound | Piperidine | 2-tert-butyl | ~155.3 | Pharmaceutical intermediates, ligands |

| 4-Tert-Boc-Amino Piperidine | Piperidine | 4-Boc-amino, tert-butyl | ~256.3 | Peptide synthesis, drug discovery |

| 2-(Tert-butyl)-3-chloropyridine | Pyridine | 2-tert-butyl, 3-chloro | ~185.7 | Catalysis, agrochemical intermediates |

*Calculated based on molecular formulas.

Research Findings and Practical Considerations

- Steric Effects : The tert-butyl group in all three compounds imposes steric constraints. For example, in this compound, this hindrance may limit access to the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted piperidine.

- Solubility : Piperidine derivatives like this compound are typically soluble in organic solvents (e.g., dichloromethane, THF) but poorly water-soluble due to hydrophobicity from the tert-butyl group. In contrast, chloropyridines may exhibit slightly higher polarity but still favor organic phases .

Biological Activity

2-Tert-butylpiperidine is a piperidine derivative characterized by the presence of a tert-butyl group at the second carbon of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and central nervous system-related applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of Escherichia coli, demonstrating potent inhibition of the FabH enzyme, which is crucial for bacterial fatty acid biosynthesis. The compound's structure was optimized to enhance its activity, leading to derivatives that showed improved efficacy against Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Enzyme | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | FabH | 0.05 | >160,000 |

| Derivative 1 | FabH | 0.02 | >200,000 |

| Derivative 2 | FabH | 0.01 | >250,000 |

Central Nervous System Activity

The compound has also been investigated for its effects on the central nervous system (CNS). Studies have shown that certain derivatives of this compound exhibit moderate to high affinities for dopamine transporters (DAT), suggesting potential use in treating psychostimulant use disorders. For instance, one derivative demonstrated a Ki value of 50.6 nM for DAT, indicating a promising profile for further development .

Case Study: Behavioral Characterization

In behavioral studies involving rodent models, compounds derived from this compound were evaluated for their effects on locomotor activity compared to cocaine. One specific analog displayed an atypical DAT inhibitor profile with minimal stimulation of ambulatory activity, suggesting a different mechanism of action that could be beneficial in reducing addiction potential .

Structure-Activity Relationship (SAR)

The SAR studies on piperidine derivatives have revealed critical insights into how structural modifications influence biological activity. The presence of bulky lipophilic groups, such as tert-butyl, has been linked to enhanced binding affinity and selectivity towards target enzymes and receptors. For example, modifications that retained the tert-butyl group while altering other functional groups resulted in compounds with significantly improved antimicrobial and CNS activity profiles .

Q & A

Q. How can researchers ensure ethical compliance when studying this compound in biomedical contexts?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human/animal studies. Explicitly state that the compound is for research use only, not FDA-approved, and disclose all conflicts of interest. Publish raw data in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.